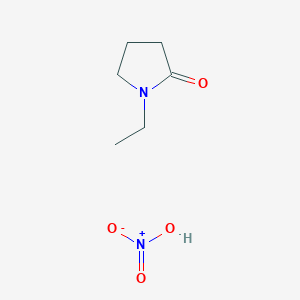
9-Bromo-2-ethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-2-ethyl-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of a bromine atom at the 9th position and an ethyl group at the 2nd position on the fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-ethyl-9H-fluorene typically involves the bromination of 2-ethylfluorene. One common method is to react 2-ethylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-2-ethyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-ethylfluorene.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 9-amino-2-ethylfluorene, 9-thio-2-ethylfluorene, and 9-alkoxy-2-ethylfluorene.
Oxidation: Products include 2-ethylfluorenone and 2-ethylfluorene-9-carboxylic acid.
Reduction: The major product is 2-ethylfluorene.
Applications De Recherche Scientifique
9-Bromo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.
Materials Science: It is used in the development of novel polymers and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9-Bromo-2-ethyl-9H-fluorene depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the fluorene backbone, facilitating charge transport. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-9H-fluorene: Similar structure but lacks the ethyl group at the 2nd position.
9-Bromo-9-phenylfluorene: Contains a phenyl group instead of an ethyl group at the 9th position.
2-Bromo-9,9-dimethylfluorene: Contains two methyl groups at the 9th position instead of an ethyl group at the 2nd position.
Uniqueness
9-Bromo-2-ethyl-9H-fluorene is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
922499-63-6 |
|---|---|
Formule moléculaire |
C15H13Br |
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
9-bromo-2-ethyl-9H-fluorene |
InChI |
InChI=1S/C15H13Br/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9,15H,2H2,1H3 |
Clé InChI |
SKCUNOSZNXDKMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
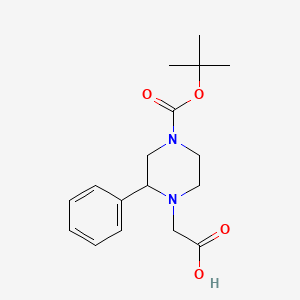
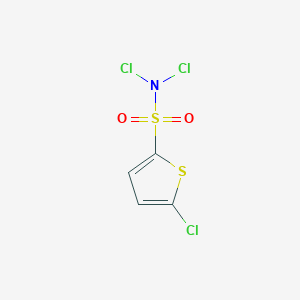
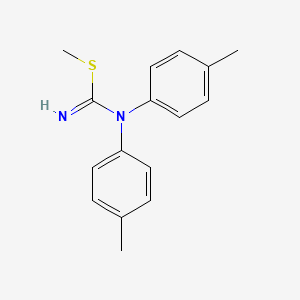
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
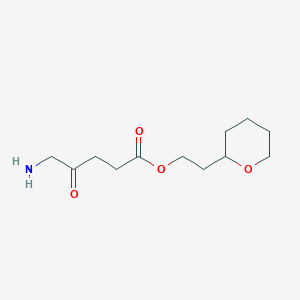
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
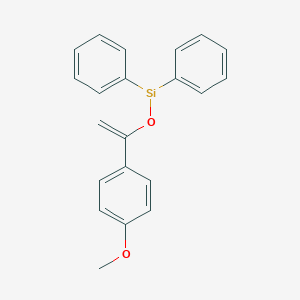
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
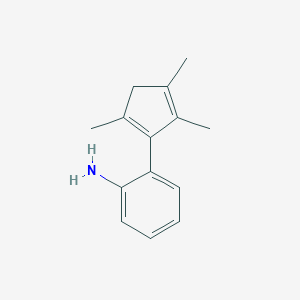
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
